6-(Tetrahydropyran-4-yloxy)nicotinaldehyde 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde
Brand Name: Vulcanchem
CAS No.: 910036-95-2
VCID: VC3872584
InChI: InChI=1S/C11H13NO3/c13-8-9-1-2-11(12-7-9)15-10-3-5-14-6-4-10/h1-2,7-8,10H,3-6H2
SMILES: C1COCCC1OC2=NC=C(C=C2)C=O
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

6-(Tetrahydropyran-4-yloxy)nicotinaldehyde

CAS No.: 910036-95-2

Cat. No.: VC3872584

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

6-(Tetrahydropyran-4-yloxy)nicotinaldehyde - 910036-95-2

Specification

CAS No. 910036-95-2
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name 6-(oxan-4-yloxy)pyridine-3-carbaldehyde
Standard InChI InChI=1S/C11H13NO3/c13-8-9-1-2-11(12-7-9)15-10-3-5-14-6-4-10/h1-2,7-8,10H,3-6H2
Standard InChI Key ZQQOWSDTLFHTAC-UHFFFAOYSA-N
SMILES C1COCCC1OC2=NC=C(C=C2)C=O
Canonical SMILES C1COCCC1OC2=NC=C(C=C2)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-(Tetrahydropyran-4-yloxy)nicotinaldehyde consists of a pyridine ring (C5_5H4_4N) substituted at the 2-position by a tetrahydropyran-4-yloxy group (-O-C5_5H9_9O) and at the 5-position by an aldehyde (-CHO). The tetrahydropyran ring adopts a chair conformation, minimizing steric strain, while the pyridine ring’s electron-deficient nature influences its reactivity . The IUPAC name, 6-[(oxan-4-yl)oxy]pyridine-3-carbaldehyde, reflects this structure .

Physical Properties

Key physical properties include:

  • Melting Point: 66.5–68°C

  • Molecular Weight: 207.23 g/mol

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) and sparingly soluble in water.

  • Appearance: Beige to off-white crystalline solid .

The compound’s infrared (IR) spectrum shows characteristic peaks at 1700 cm1^{-1} (C=O stretch of the aldehyde) and 1250 cm1^{-1} (C-O-C ether linkage). Nuclear magnetic resonance (NMR) data reveal distinct signals for the pyridine protons (δ 8.5–9.0 ppm) and tetrahydropyran methylene groups (δ 1.5–4.0 ppm).

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves reacting nicotinaldehyde with tetrahydro-2H-pyran-4-ol under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4):

C5H4NCHO+C5H9O2HH+C11H13NO3+H2O\text{C}_5\text{H}_4\text{NCHO} + \text{C}_5\text{H}_9\text{O}_2\text{H} \xrightarrow{\text{H}^+} \text{C}_{11}\text{H}_{13}\text{NO}_3 + \text{H}_2\text{O}

Elevated temperatures (80–100°C) enhance reaction rates, achieving yields of 70–85% . Purification via recrystallization from ethanol/water mixtures improves purity to >97% .

Industrial Production

Industrial methods optimize scalability using continuous-flow reactors and heterogeneous catalysts (e.g., Amberlyst-15) . Process analytical technology (PAT) monitors reaction progress, while distillation removes volatile byproducts. Large-scale batches (>1 kg) maintain a purity of 95–97% .

Chemical Reactivity and Derivatives

Aldehyde Group Reactivity

The aldehyde moiety undergoes characteristic reactions:

  • Oxidation: With KMnO4_4 in acidic conditions, it forms 6-(tetrahydropyran-4-yloxy)nicotinic acid (CAS 886851-55-4) .

  • Reduction: NaBH4_4 reduces the aldehyde to a primary alcohol, 6-(tetrahydropyran-4-yloxy)nicotinyl alcohol.

  • Nucleophilic Addition: Grignard reagents (e.g., CH3_3MgBr) yield secondary alcohols.

Ether Linkage Stability

The tetrahydropyran-4-yloxy group resists basic conditions but undergoes acid-catalyzed cleavage with concentrated HCl, producing nicotinaldehyde and tetrahydro-2H-pyran-4-ol.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a precursor for Schiff base ligands, which coordinate metal ions in catalytic systems . Its aldehyde group also forms covalent inhibitors targeting cysteine proteases, relevant in cancer and infectious disease research .

Material Science

In polymer chemistry, it acts as a crosslinking agent for polyurethanes, enhancing thermal stability. Functionalized derivatives are explored in organic semiconductors for their electron-transport properties .

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